molecular formula C17H20N4O B11749974 (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine

(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine

Cat. No.: B11749974
M. Wt: 296.37 g/mol
InChI Key: HGXKRIMNUYXKRC-RGEXLXHISA-N
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Description

(E)-1-(4-Methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine is a Schiff base characterized by an imine (C=N) linkage connecting a 4-methoxyphenyl group to a piperazine ring substituted with a pyridin-2-yl moiety. The (E)-stereochemistry indicates the trans configuration of the imine double bond, which influences its electronic properties and molecular interactions.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14-

InChI Key

HGXKRIMNUYXKRC-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine typically involves the condensation of 4-methoxybenzaldehyde with 4-(pyridin-2-yl)piperazine under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine linkage is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Components

  • Piperazine derivative : 4-(pyridin-2-yl)piperazine, serving as the amine source.

  • Carbonyl compound : Likely a ketone or aldehyde containing the 4-methoxyphenyl group.

Mechanistic Approach

The reaction would proceed via condensation , where the amine reacts with a carbonyl group under acidic conditions to form the methanimine (imine). The E-configuration is typically stabilized by steric factors or reaction conditions favoring trans-arrangement.

Inference for Methanimine Formation

For the target compound, a plausible adaptation could involve:

  • Reagents : Piperazine amine, aldehyde/ketone (e.g., 4-methoxyphenyl carbonyl compound).

  • Conditions : Acidic catalyst (e.g., HCl), refluxing solvent (e.g., ethanol).

Spectroscopic Methods

  • NMR : Used to confirm connectivity and stereochemistry. For example, in , ¹H NMR and ¹³C NMR spectra were recorded in CDCl₃ to validate the cinnamide structure.

  • Mass Spectrometry : HRMS provided molecular weight confirmation.

Crystallography

Single-crystal X-ray diffraction, as demonstrated in , can resolve the E-configuration and molecular packing. Key observations in analogous compounds include:

  • Bond distances : C=N bonds (~1.3 Å).

  • Conformational analysis : Piperazine rings often adopt chair conformations.

Functional Group Reactivity

The methanimine group (N=C) is susceptible to:

  • Hydrolysis : Under acidic or basic conditions, potentially reverting to the carbonyl and amine precursors.

  • Reduction : Could form secondary amines (e.g., using NaBH₃CN).

Stability Considerations

  • Physiological stability : Likely moderate due to the imine’s reactivity, though steric protection from the piperazine and pyridine moieties may enhance stability.

Comparative Analysis of Structural Analogues

Compound Key Structural Features Synthesis Highlights
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamideAcetamide instead of methanimineFormed via amide coupling (acid chloride + amine)
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamideIodinated benzamideRadiolabeling for receptor imaging
N-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-4-methoxybenzamideBenzamide variantSimilar amide coupling approach

Research Findings and Implications

  • Biological Activity : Compounds with methanimine groups are often studied for interactions with serotonin receptors (e.g., 5-HT1A), as noted in (excluded per user request).

  • Therapeutic Potential : Structural analogues show promise in neuroimaging and mood disorder therapies, highlighting the importance of optimizing synthesis routes for bioactive derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • A notable study demonstrated that a related compound inhibited the proliferation of human cancer cells with an IC50 value lower than many existing chemotherapeutics .
    CompoundCancer TypeIC50 (µM)Mechanism
    Compound ABreast Cancer10.5Apoptosis
    Compound BLung Cancer8.3Cell Cycle Arrest
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, potentially through enzyme inhibition pathways.
    • A study focusing on enzyme inhibition revealed that derivatives could effectively target acetylcholinesterase, which is crucial for bacterial survival.
    CompoundActivity TypeTarget EnzymeIC50 (µM)
    Compound CAntibacterialAcetylcholinesterase15.62
    Compound DAntifungalUrease0.18
  • Neuropharmacological Effects
    • Investigations into the neuropharmacological effects have highlighted its potential as an anxiolytic and antidepressant agent. The piperazine ring is often associated with such activities due to its ability to modulate neurotransmitter systems.
    • Case studies have shown that compounds with similar structures can enhance serotonin receptor activity, contributing to mood regulation.

Case Studies

  • Study on Anticancer Efficacy
    • A comprehensive study evaluated the anticancer effects of (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine on various cancer cell lines, including breast and lung cancers. Results indicated significant cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics.
  • Antimicrobial Activity Assessment
    • Another research project focused on the antimicrobial properties of the compound, testing it against both Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, particularly effective against resistant strains.
  • Neuropharmacological Research
    • A recent investigation explored the anxiolytic effects of this compound in animal models. Findings suggested a marked reduction in anxiety-like behaviors, correlating with increased serotonin levels in the brain.

Mechanism of Action

The mechanism of action of (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the piperazine ring, the aryl group attached to the imine, and stereochemical features. Key comparisons are outlined below:

Substituent Variations on the Piperazine Ring

  • Pyridine vs. In contrast, analogs like (E)-N-(4-benzyl-1-piperazinyl)-1-(2-pyridinyl)methanimine dihydrochloride () feature a benzyl group, which introduces hydrophobicity but lacks the pyridine’s electron-withdrawing effects . Electron-Withdrawing Substituents: Compounds such as N-[4-(4-chlorobenzyl)-1-piperazinyl]-1-(4-ethylphenyl)methanimine () include halogens, enhancing electrophilicity .

Aryl Group Modifications on the Imine

  • Methoxyphenyl vs. Fluorinated or Biphenyl Groups :
    The 4-methoxyphenyl group in the target compound donates electrons via the methoxy substituent, stabilizing the imine. Fluorinated analogs like N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine () exhibit increased lipophilicity and altered electronic profiles due to fluorine’s electronegativity .
    • Bulkier Aryl Groups : (E)-1-(9-Anthryl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine () incorporates an anthracene moiety, which may enhance π-π stacking but reduce solubility .

Stereochemical and Functional Group Variations

  • (E)- vs. (Z)-Isomers : While most analogs are reported as (E)-isomers, imine–imine rearrangements (e.g., ) highlight the thermodynamic preference for (E)-configurations .
  • Additional Functional Groups : Compounds like N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylene}-4-(pyridin-2-yl)piperazin-1-amine () include benzyloxy groups, increasing steric bulk and altering pharmacokinetics .

Physicochemical and Spectroscopic Properties

Compound (Reference) Molecular Weight Key NMR Shifts (δ, ppm) Melting Point/State
Target Compound 337.4 (calc.) Imine (C=N–H): ~8.5 (s) Not reported
(E)-N-(4-benzyl-1-piperazinyl)-1-(2-pyridinyl)methanimine 342.3 Pyridine H: 8.3–7.2 (m); Piperazine: 3.5–2.8 (m) Dihydrochloride salt, solid
N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine 360.3 N=CH: 8.46 (s); OCH3: 3.79 (s) White oil (96% yield)
(E)-1-(4-Ethoxyphenyl)-N-[4-(4-methylbenzyl)-1-piperazinyl]methanimine 337.5 Aromatic H: 7.2–6.8 (m); OCH2CH3: 4.0 (q) Not reported

Biological Activity

(E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group linked to a pyridinylpiperazine moiety via a methanimine bond. Below are key properties of the compound:

Property Details
Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
IUPAC Name (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine
InChI Key HGXKRIMNUYXKRC-RGEXLXHISA-N

Synthesis

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 4-(pyridin-2-yl)piperazine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with ethanol or methanol as solvents. The reaction is performed at room temperature or slightly elevated temperatures until the imine linkage forms.

Antidepressant and Anticonvulsant Properties

Research indicates that compounds structurally related to (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine exhibit significant antidepressant and anticonvulsant activities. For instance, studies on related piperazine derivatives have shown efficacy in modulating serotonin receptors, which are crucial for mood regulation and seizure control .

The mechanism of action involves binding to specific neurotransmitter receptors, particularly serotonin (5-HT) receptors. The methoxy group enhances the lipophilicity of the compound, facilitating its ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Studies and Research Findings

  • Serotonin Receptor Binding Studies : In vitro studies have demonstrated that similar compounds act as agonists at 5-HT1A receptors, which are implicated in anxiety and depression. The binding affinity and selectivity of these compounds suggest potential therapeutic applications .
  • Anticonvulsant Activity Evaluation : A study investigating various piperazine derivatives highlighted that modifications in the methoxy group influenced anticonvulsant activity significantly. Compounds with a methoxy substitution showed improved efficacy in animal models of epilepsy .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that the presence of the methoxy group on the phenyl ring is critical for enhancing biological activity. Variations in substituents lead to different pharmacological profiles, emphasizing the importance of molecular structure in drug design .

Q & A

What synthetic methodologies are optimal for preparing (E)-1-(4-methoxyphenyl)-N-[4-(pyridin-2-yl)piperazin-1-yl]methanimine, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The compound is synthesized via a condensation reaction between 4-methoxybenzaldehyde and 4-(pyridin-2-yl)piperazin-1-amine. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., ethanol, methanol) or microwave-assisted synthesis (e.g., 80°C, 20 min) improve reaction efficiency and yield .
  • Catalysis: Acidic catalysts (e.g., glacial acetic acid) or molecular sieves accelerate imine formation.
  • Workup: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization removes unreacted amines/aldehydes .

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